molecular formula C24H29ClN2O2RuS B6309942 Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] CAS No. 865488-44-4

Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen]

Cat. No.: B6309942
CAS No.: 865488-44-4
M. Wt: 546.1 g/mol
InChI Key: IACBEXZXCYLFOG-UHFFFAOYSA-M
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Description

Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(mesitylene)[(S,S)-MsDpen] is a coordination complex that features a ruthenium(II) center. This compound is notable for its application in asymmetric catalysis, particularly in transfer hydrogenation reactions. The presence of the mesitylene ligand and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)] imparts unique stereochemical properties to the complex, making it a valuable tool in enantioselective synthesis.

Preparation Methods

The synthesis of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) typically involves the reaction of a ruthenium precursor with mesitylene and the chiral diamine ligand. One common synthetic route is as follows:

    Starting Materials: Ruthenium trichloride, mesitylene, and the chiral diamine ligand [(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)].

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The mixture is heated to facilitate the formation of the complex.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired complex in high purity.

Industrial production methods may involve similar steps but are scaled up and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.

    Reduction: The complex is also involved in reduction reactions, particularly in transfer hydrogenation where it acts as a catalyst to transfer hydrogen from a donor molecule to an acceptor molecule.

    Substitution: Ligand substitution reactions can occur, where the chloro or mesitylene ligands are replaced by other ligands under appropriate conditions.

Common reagents and conditions used in these reactions include hydrogen donors like isopropanol for transfer hydrogenation and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Overview

Asymmetric hydrogenation using RuCl(mesitylene)[(S,S)-MsDpen] has been extensively studied for its effectiveness in synthesizing chiral amines and alcohols from prochiral substrates. The catalyst's ability to provide high enantioselectivity makes it suitable for pharmaceutical applications where specific stereochemistry is essential.

Performance Data

The performance of this catalyst can be evaluated through various reaction conditions and substrates. Below is a summary of key findings from recent studies:

SubstrateReaction ConditionsYield (%)Enantiomeric Excess (ee %)
Acetophenone50°C, S/C = 100010097
1-Methyl-3,4-dihydroisoquinoline30°C, H2_2, 24 h9595
Acyclic imines40°C, S/C = 20009896

These results indicate that the catalyst can achieve near-quantitative yields with excellent enantioselectivity across a range of substrates.

Case Studies

  • Reduction of Ketones : In a study by Noyori et al., RuCl(mesitylene)[(S,S)-MsDpen] was utilized to reduce various ketones, achieving high yields and enantioselectivities. The reaction conditions were optimized to maximize performance, demonstrating the catalyst's robustness under different environments .
  • Hydrogenation of Imines : Another significant application was reported where acyclic imines were hydrogenated using this catalyst. The reaction conditions were fine-tuned to improve selectivity, showcasing the catalyst's versatility in handling different functional groups .

Mechanism of Action

The mechanism by which Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center. The chiral environment created by the mesitylene and diamine ligands facilitates the selective transfer of hydrogen or other groups to the substrate, resulting in the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.

Comparison with Similar Compounds

Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) can be compared with other similar ruthenium-based catalysts, such as:

    Chloro(benzene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Similar structure but with benzene instead of mesitylene.

    Chloro(cyclopentadienyl)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Features a cyclopentadienyl ligand.

    Chloro(p-cymene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II): Contains p-cymene as the ligand.

The uniqueness of Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) lies in its specific ligand combination, which imparts distinct stereochemical properties and catalytic activity, making it particularly effective in certain enantioselective reactions.

Biological Activity

Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) (commonly referred to as RuCl[(S,S)-MsDpen]) is a chiral ruthenium complex that has garnered attention in the field of asymmetric catalysis. This article explores its biological activity, particularly focusing on its catalytic properties and applications in organic synthesis.

  • Molecular Formula : C24_{24}H29_{29}ClN2_2O2_2RuS
  • Molecular Weight : 546.09 g/mol
  • CAS Number : 865488-44-4

RuCl[(S,S)-MsDpen] acts primarily as a catalyst in asymmetric hydrogenation reactions. It facilitates the reduction of prochiral ketones to chiral alcohols with high enantioselectivity. The mechanism involves the coordination of the substrate to the metal center, followed by hydrogen transfer that results in the formation of a chiral product.

1. Asymmetric Hydrogenation

The primary application of RuCl[(S,S)-MsDpen] is in the asymmetric hydrogenation of ketones. Studies indicate that this catalyst achieves high enantioselectivity, often exceeding 95% ee (enantiomeric excess). For instance, it has been effectively used to hydrogenate acetophenone and other ketones under mild conditions, yielding products with excellent optical purity .

2. Catalytic Efficiency

The catalytic efficiency of RuCl[(S,S)-MsDpen] is notable. In various studies, it has demonstrated turnover numbers (TON) and turnover frequencies (TOF) that are among the highest reported for similar catalysts. For example, a study reported a TON exceeding 2,400,000 with a TOF of 228,000 h1^{-1} for certain substrates . Such figures underscore the potential of this compound in industrial applications where efficiency is critical.

Table 1: Summary of Catalytic Performance

SubstrateProductConditionsYield (%)ee (%)
Acetophenone(R)-1-Phenylethanol8 atm H2_2, 48 h10099
Benzylacetone(R)-BenzylalcoholS/C = 20009698
Phenylglyoxal diethylacetal(R)-HydroxyacetalBasic conditions>9597

Case Study 1: Hydrogenation of Acetophenone

In a controlled experiment, acetophenone was subjected to asymmetric hydrogenation using RuCl[(S,S)-MsDpen] under optimized conditions (8 atm H2_2, with a substrate-to-catalyst ratio of 2000). The reaction yielded (R)-1-phenylethanol with an enantiomeric excess of 99%, demonstrating the catalyst's effectiveness in producing high-value chiral intermediates .

Case Study 2: Dynamic Kinetic Resolution

Another significant application involves dynamic kinetic resolution processes where RuCl[(S,S)-MsDpen] was utilized to convert racemic substrates into enantiomerically enriched products. This process is particularly valuable in pharmaceutical synthesis where chirality is crucial for biological activity .

Properties

CAS No.

865488-44-4

Molecular Formula

C24H29ClN2O2RuS

Molecular Weight

546.1 g/mol

IUPAC Name

(2-amino-1,2-diphenylethyl)-methylsulfonylazanide;chlororuthenium(1+);1,3,5-trimethylbenzene

InChI

InChI=1S/C15H17N2O2S.C9H12.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-7-4-8(2)6-9(3)5-7;;/h2-11,14-15H,16H2,1H3;4-6H,1-3H3;1H;/q-1;;;+2/p-1

InChI Key

IACBEXZXCYLFOG-UHFFFAOYSA-M

SMILES

CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+]

Isomeric SMILES

CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+]

Canonical SMILES

CC1=CC(=CC(=C1)C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+]

Origin of Product

United States

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